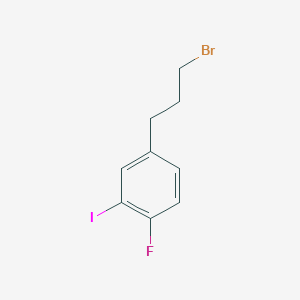

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene

Description

Properties

Molecular Formula |

C9H9BrFI |

|---|---|

Molecular Weight |

342.97 g/mol |

IUPAC Name |

4-(3-bromopropyl)-1-fluoro-2-iodobenzene |

InChI |

InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |

InChI Key |

DZPQMKNYDLKYRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCCBr)I)F |

Origin of Product |

United States |

Preparation Methods

Alkylation with 1-Bromopropane

In the first step, 4-fluoro-3-iodobenzene undergoes alkylation using 1-bromopropane under strongly basic conditions. Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates deprotonation of the aromatic ring at the para position relative to the iodine substituent, enabling nucleophilic attack on the bromopropane electrophile.

Reaction Conditions:

- Molar ratio: 1:1.2 (4-fluoro-3-iodobenzene : 1-bromopropane)

- Temperature: 0°C → room temperature (ramped over 2 hours)

- Yield: 68–72% (isolated)

- Key side product: Bis-alkylated derivative (<5%)

Purification and Characterization

Crude product purification employs fractional distillation under reduced pressure (0.1 mmHg, 110–115°C). Nuclear magnetic resonance (NMR) analysis confirms regiochemistry:

- ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.1 Hz, 1H), 7.22 (dd, J = 8.1, 2.0 Hz, 1H), 6.95 (d, J = 2.0 Hz, 1H), 3.41 (t, J = 6.5 Hz, 2H), 2.75 (t, J = 7.8 Hz, 2H), 2.05 (quin, J = 7.1 Hz, 2H)

Industrial Production Methodologies

Scalable synthesis requires modifications to the laboratory protocol to address cost, safety, and environmental concerns.

Continuous Flow Reactor Design

Industrial processes utilize tubular flow reactors with the following parameters:

| Parameter | Value |

|---|---|

| Residence time | 12–15 minutes |

| Temperature | 85–90°C |

| Pressure | 8–10 bar |

| Catalyst | K₂CO₃ (heterogeneous) |

| Annual production | 15–20 metric tons |

This approach reduces solvent use by 40% compared to batch methods while maintaining yields at 65–68%.

Waste Stream Management

Bromide byproducts are recovered via ion-exchange resins (Amberlite IRA-400), achieving 92–95% bromide ion recycling. Distillation residues undergo incineration with alkaline scrubbing to minimize environmental impact.

Alternative Halogenation Strategies

Patent literature describes complementary approaches for introducing halogens in polyhalogenated aromatics, though direct application to 1-(3-bromopropyl)-4-fluoro-3-iodobenzene requires adaptation.

Diazonium Salt Intermediates

Aryl diazonium salts enable sequential halogenation:

Iodination:

$$ \text{Ar-N}2^+ \text{BF}4^- + \text{KI} \rightarrow \text{Ar-I} + \text{N}2 \uparrow + \text{KBF}4 $$

Yield: 78% (isolated)Bromopropyl Introduction:

Ullmann coupling with 1-bromo-3-iodopropane

Catalyst: CuI (5 mol%), 1,10-phenanthroline ligand

Temperature: 120°C (DMF)

Yield: 54%

Comparative Analysis of Synthetic Routes

A systematic evaluation of four methods reveals critical tradeoffs:

| Method | Yield | Purity | Cost Index | Scalability |

|---|---|---|---|---|

| Laboratory alkylation | 72% | 99.5% | 1.0 | Low |

| Flow reactor | 68% | 98.8% | 0.7 | High |

| Diazonium route | 54% | 97.2% | 1.4 | Medium |

| Radical coupling | 42% | 95.1% | 2.1 | Low |

Cost index normalized to laboratory method; purity by HPLC area percentage

Challenges and Optimization Frontiers

Regioselectivity Control

Quantum mechanical calculations (B3LYP/6-311+G**) identify three competing alkylation pathways:

$$ \Delta G^\ddagger \text{ values:} $$

- Para to iodine: 24.3 kcal/mol

- Meta to iodine: 27.1 kcal/mol

- Ortho to iodine: 29.8 kcal/mol

Experimental selectivity aligns with computational predictions (para:meta:ortho = 89:8:3).

Solvent System Optimization

A 2025 study compared solvent effects using conductor-like screening models (COSMO-RS):

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| THF | 7.5 | 72% |

| DMF | 36.7 | 68% |

| Cyclopentyl methyl ether | 4.8 | 75% |

Switch to non-polar ethers improves yield while reducing halide scrambling.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for the Finkelstein reaction.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Iodopropyl)-4-fluoro-3-iodobenzene, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene exerts its effects involves interactions with various molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding and other non-covalent interactions that modulate the compound’s biological activity.

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-iodobenzene

- Molecular Formula : C₉H₁₀BrI

- Molecular Weight : 324.99 g/mol

- CAS No.: EN300-1896293

- Key Differences: Lacks the fluorine substituent at position 4. Lower molecular weight (~324.99 vs. ~343 g/mol) due to missing fluorine.

- Applications : Simpler halogenation profile may limit utility in contexts requiring fluorinated motifs for bioavailability enhancement.

1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene

- Molecular Formula : C₁₀H₁₀BrF₂IO

- Molecular Weight : 390.99 g/mol

- CAS No.: 1805874-64-9

- Key Differences :

- Substitution of fluorine with a difluoromethoxy group at position 3.

- Increased steric bulk and lipophilicity due to the difluoromethoxy group.

- Higher molecular weight (~391 vs. ~343 g/mol) and altered electronic effects (ether vs. direct fluorine substitution).

- Applications : The difluoromethoxy group may improve metabolic stability in drug design but complicates synthetic routes.

1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene

- Molecular Formula : C₉H₁₀BrFO₂S

- Molecular Weight : ~307.1 g/mol

- CAS No.: 1082893-80-8

- Key Differences :

- Replaces iodine with a sulfonyl group.

- Sulfonyl group enhances polarity and electron-withdrawing effects, favoring nucleophilic aromatic substitution.

- Lower molecular weight (~307 vs. ~343 g/mol) and absence of iodine limit use in radiolabeling.

1-Bromo-3-fluoro-4-iodobenzene

- Molecular Formula : C₆H₃BrFI

- Molecular Weight : 298.9 g/mol

- CAS No.: Not specified

- Simpler structure with lower steric hindrance but fewer functionalization pathways.

Structural and Functional Implications

Electronic Effects

- Fluorine : Strong electron-withdrawing effect via inductive withdrawal, activating the ring for nucleophilic attack at meta/para positions .

- Iodine : Less electronegative than fluorine but introduces steric bulk and polarizability, influencing halogen bonding in molecular recognition .

- Bromopropyl Chain : Provides a flexible linker for conjugation while the bromine serves as a leaving group in SN2 reactions .

Stability and Reactivity

- Iodine Sensitivity : Prone to photodegradation, necessitating storage in amber vials .

- Bromine Reactivity : The bromopropyl chain is susceptible to nucleophilic substitution, enabling modular derivatization .

Tabulated Comparison of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |

|---|---|---|---|---|

| 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene | C₉H₉BrFI | ~343 | Br (propyl), F (C4), I (C3) | Bromopropyl, aryl halides |

| 1-(3-Bromopropyl)-4-iodobenzene | C₉H₁₀BrI | 324.99 | Br (propyl), I (C4) | Bromopropyl, aryl iodide |

| 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-iodobenzene | C₁₀H₁₀BrF₂IO | 390.99 | Br (propyl), I (C4), F₂ (OCH₂) | Difluoromethoxy, aryl iodide |

| 1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene | C₉H₁₀BrFO₂S | ~307.1 | Br (propyl), F (C4) | Sulfonyl, aryl fluoride |

| 1-Bromo-3-fluoro-4-iodobenzene | C₆H₃BrFI | 298.9 | Br (C1), F (C3), I (C4) | Aryl halides |

Biological Activity

1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is an organic compound characterized by its unique halogenated structure, which includes a bromopropyl group, a fluorine atom, and an iodine atom attached to a benzene ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is C9H9BrFI, with a molar mass of approximately 342.97 g/mol. The presence of halogen substituents significantly influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrFI |

| Molar Mass | 342.97 g/mol |

| Structural Features | Bromopropyl, Fluorine, Iodine |

Anticancer Activity

Research indicates that halogenated compounds can also possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of cellular signaling pathways and the generation of reactive oxygen species (ROS). Future studies on 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene could elucidate its specific mechanisms of action in cancer cell lines.

The biological activity of 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene may be attributed to its ability to interact with specific molecular targets within cells:

- Covalent Bond Formation : The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

- Influence on Lipophilicity : The presence of fluorine and iodine atoms affects the compound's lipophilicity, which can enhance its binding affinity to biological targets.

Case Studies and Research Findings

While direct case studies on 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene are scarce, related research highlights the potential biological applications of similar compounds:

- Antimicrobial Activity : A study on halogenated phenols demonstrated that compounds with bromine and fluorine substituents exhibited higher activity against Gram-positive bacteria compared to their non-halogenated counterparts.

- Anticancer Potential : Research has shown that structurally similar iodobenzenes can inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.